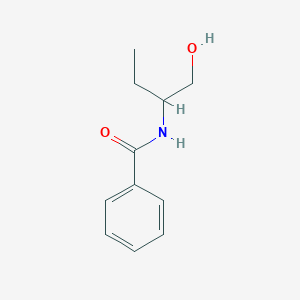

N-(1-hydroxybutan-2-yl)benzamide

Description

Structure

3D Structure

Properties

CAS No. |

13973-26-7 |

|---|---|

Molecular Formula |

C11H15NO2 |

Molecular Weight |

193.24 g/mol |

IUPAC Name |

N-(1-hydroxybutan-2-yl)benzamide |

InChI |

InChI=1S/C11H15NO2/c1-2-10(8-13)12-11(14)9-6-4-3-5-7-9/h3-7,10,13H,2,8H2,1H3,(H,12,14) |

InChI Key |

VBJINWBNLPUWPL-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CO)NC(=O)C1=CC=CC=C1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Derivatization Strategies for N 1 Hydroxybutan 2 Yl Benzamide and Analogues

Established Synthetic Routes for Benzamide (B126) Core Structures

The formation of the amide bond is a cornerstone of organic synthesis, and several well-established methods are employed to create the benzamide core of the target molecule.

Amide bond formation is frequently accomplished through the condensation of a carboxylic acid and an amine. hepatochem.com This process typically requires the activation of the carboxylic acid to facilitate the reaction. hepatochem.comluxembourg-bio.com A wide array of coupling reagents has been developed for this purpose, with carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC) being common choices. hepatochem.comluxembourg-bio.com To enhance reaction efficiency and minimize side reactions, particularly racemization when dealing with chiral molecules, additives such as 1-hydroxy-1H-benzotriazole (HOBt) are often incorporated. luxembourg-bio.com

The general mechanism involves the reaction of the carboxylic acid with the coupling reagent to form a highly reactive intermediate, such as an O-acylurea in the case of carbodiimides. luxembourg-bio.com This intermediate is then susceptible to nucleophilic attack by the amine, leading to the formation of the desired amide and a urea (B33335) byproduct. luxembourg-bio.com The choice of coupling reagent and additives can be critical, and numerous "acronym" based reagents have been developed to address specific synthetic challenges. luxembourg-bio.com

Modern approaches also focus on developing more environmentally friendly methods. For instance, the use of methoxysilanes as coupling agents in solvent-free conditions has been explored for amide bond formation, showing high yields for the coupling of primary and secondary amines with benzoic acid. rsc.org Another green approach involves the use of a 1-pot sequence that eliminates the need for a base in the coupling step, which is advantageous when epimerizable stereocenters are present. nih.gov

| Coupling Reagent | Common Additive(s) | Key Features |

|---|---|---|

| Dicyclohexylcarbodiimide (DCC) | 1-hydroxy-1H-benzotriazole (HOBt) | Widely used, but can lead to epimerization; HOBt minimizes this side reaction. luxembourg-bio.com |

| (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylaminomorpholinocarbenium hexafluorophosphate (B91526) (COMU) | 2,6-Lutidine | Effective in aqueous micellar media, offering an environmentally responsible option. organic-chemistry.org |

| n-Propanephosphonic acid anhydride (B1165640) (T3P) | Pyridine | Enables low-epimerization amide bond formation, suitable for racemization-prone substrates. organic-chemistry.org |

Nucleophilic acyl substitution is a fundamental reaction for the synthesis of carboxylic acid derivatives, including benzamides. futurelearn.commasterorganicchemistry.com This pathway involves the reaction of a nucleophile with the electrophilic carbonyl carbon of a benzoyl derivative. futurelearn.com A common strategy is the reaction of a more reactive carboxylic acid derivative, such as a benzoyl chloride, with an amine. The high reactivity of acyl chlorides makes them efficient for amide formation. hepatochem.comresearchgate.net

The reaction proceeds through a tetrahedral intermediate, which then collapses to expel a leaving group, in this case, the chloride ion, to form the stable amide bond. futurelearn.com While highly effective, the harsh conditions sometimes required to generate acyl chlorides and their high reactivity may not be suitable for complex molecules with sensitive functional groups. hepatochem.com The Schotten-Baumann reaction is a specific example of this pathway, often performed under basic conditions to neutralize the hydrogen chloride byproduct.

Recent research has explored the direct condensation of benzoic acids and amines using catalysts like diatomite earth@IL/ZrCl4 under ultrasonic irradiation, offering a green, rapid, and high-yielding alternative. researchgate.net

| Pathway | Starting Materials | General Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Coupling Reactions | Benzoic acid, Amine | Coupling reagent (e.g., DCC, COMU), often with an additive (e.g., HOBt). luxembourg-bio.comorganic-chemistry.org | Mild conditions, high functional group tolerance. organic-chemistry.org | Stoichiometric amounts of reagents are often needed, generating byproducts. researchgate.net |

| Nucleophilic Acyl Substitution | Benzoyl chloride, Amine | Often requires a base to neutralize HCl byproduct. researchgate.net | High reactivity and often high yields. researchgate.net | Acyl chloride can be harsh on sensitive functional groups. hepatochem.com |

The development of novel catalysts and synthetic methods aims to improve the efficiency, selectivity, and environmental footprint of benzamide synthesis. Photocatalysis has emerged as a powerful tool, enabling reactions under mild conditions. rsc.org For example, visible-light-induced benzylic C–H amination catalyzed by Eosin Y has been developed. rsc.org Another innovative approach involves the use of bifunctional catalysts, such as an iridium-aluminum system, for the regioselective borylation of benzamides. acs.org

Furthermore, heterogeneous catalysts are gaining attention due to their ease of separation and reusability. Sulfonic acid-based catalysts on carbon or clay supports have been investigated for amide bond synthesis via the Ritter reaction. researchgate.net Similarly, a one-pot synthesis of benzamide from benzaldehyde, ammonia, and hydrogen peroxide has been achieved using a robust bifunctional catalyst based on a core-shell structured material. nih.gov Palladium-based homogeneous catalysts have also been reported for the synthesis of benzamides from substrates like benzyl (B1604629) chlorides and aryl chlorides. nih.gov

Targeted Functionalization of the Butyl and Benzamide Moieties

Beyond the core structure, the specific functionalities of N-(1-hydroxybutan-2-yl)benzamide can be tailored through targeted synthetic strategies.

The stereochemistry of the 1-hydroxybutan-2-yl unit is crucial, and its synthesis often requires stereoselective methods. The precursor, 2-amino-1-butanol, can be synthesized in its racemic form and then resolved. google.com For instance, dl-2-amino-1-butanol can be produced from butene-1, a nitrile, and chlorine, followed by hydrolysis. google.com Resolution can then be achieved using a chiral resolving agent like L(+)-tartaric acid to isolate the desired d-enantiomer. google.com

Alternatively, stereoselective synthetic routes can be employed to directly obtain the desired enantiomer. One method involves the reduction of D-2-aminobutyric acid with a reducing agent like lithium aluminium tetrahydride. chemicalbook.com The development of one-pot decarboxylation-alkylation processes allows for the transformation of common β-hydroxy amino acids into 1,2-amino alcohols with excellent stereoselectivity. nih.gov Chemo- and biocatalytic reactions, such as those employing ketoreductases, have also proven highly effective in achieving high diastereoselectivity in the synthesis of related amino alcohol structures. acs.org

The primary hydroxyl group on the butanol moiety of N-(1-hydroxybutan-2-yl)benzamide offers a site for further chemical transformations, such as oxidation. Selective oxidation of this alcohol to an aldehyde or carboxylic acid can provide access to a new range of analogues with different properties. The choice of oxidizing agent is critical to avoid over-oxidation or reaction with other functional groups in the molecule.

In a related context, the addition of sodium borohydride (B1222165) to an N-acylphenyl derivative can afford a secondary benzylic alcohol, demonstrating the feasibility of modifying such structures. nih.gov The hydroxyl group can also be a handle for other derivatizations, such as etherification or esterification, to explore structure-activity relationships further.

Modifications of the Amide Linkage (e.g., reduction)

The amide linkage in N-(1-hydroxybutan-2-yl)benzamide is a robust functional group, but it can be chemically transformed, most notably through reduction to the corresponding amine. This conversion modifies the electronic and structural properties of the molecule, providing a pathway to new derivatives.

A primary method for this transformation is the use of powerful reducing agents. Lithium Aluminium Hydride (LiAlH₄) is a classic and effective reagent for the complete reduction of the carbonyl group (C=O) within the amide to a methylene (B1212753) group (CH₂). quora.comdoubtnut.com The reaction, typically conducted in an anhydrous ether solvent, converts the benzamide into the corresponding secondary amine, N-(1-hydroxybutan-2-yl)benzylamine. doubtnut.com

More recent advancements have introduced catalytic methods for amide reduction, which often provide milder reaction conditions and improved functional group tolerance. Nickel-catalyzed reductions, for example, have been successfully employed for secondary and tertiary amides using silanes as the reducing agent. nih.gov This approach is effective for a wide range of amide substrates, including those with aliphatic substituents on the nitrogen, and represents a viable strategy for the reduction of N-(1-hydroxybutan-2-yl)benzamide. nih.gov Heterogeneous catalysts, such as a lanthanum-based material, have also been developed for the hydroboration of amides using pinacolborane, offering a safe and recyclable system for amine synthesis. acs.org

It is important to note that the amide reduction method is most effective for creating amines where the new group on the nitrogen is attached via a CH₂ group that originates from the carbonyl carbon. youtube.com This is precisely the case for the reduction of N-(1-hydroxybutan-2-yl)benzamide.

Electrophilic Aromatic Substitution on the Benzene (B151609) Ring

The benzene ring of N-(1-hydroxybutan-2-yl)benzamide is susceptible to electrophilic aromatic substitution (EAS), allowing for the introduction of various functional groups onto the aromatic core. The outcome of these reactions is dictated by the electronic properties of the N-acyl substituent.

The amide group is generally considered a deactivating group due to the electron-withdrawing nature of the adjacent carbonyl, which pulls electron density from the benzene ring via induction. However, the lone pair of electrons on the nitrogen atom can be donated to the ring through resonance. libretexts.org This resonance effect preferentially increases the electron density at the ortho and para positions. libretexts.orgorganicchemistrytutor.com Consequently, the N-acyl group acts as an ortho-, para-director for incoming electrophiles. organicchemistrytutor.comlibretexts.org While the reaction may be slower than that of benzene itself, it will yield predominantly ortho- and para-substituted products. libretexts.org In many cases, the para-isomer is the major product due to reduced steric hindrance compared to the ortho position. organicchemistrytutor.com

A variety of benzamide derivatives can be synthesized using this chemistry. nih.gov The table below outlines the expected major products from common EAS reactions performed on N-(1-hydroxybutan-2-yl)benzamide.

| Reaction Type | Reagents | Expected Major Products (para-isomer shown) |

| Nitration | HNO₃, H₂SO₄ | N-(1-hydroxybutan-2-yl)-4-nitrobenzamide |

| Halogenation | Br₂, FeBr₃ | 4-Bromo-N-(1-hydroxybutan-2-yl)benzamide |

| Sulfonation | SO₃, H₂SO₄ | N-(1-hydroxybutan-2-yl)-4-sulfobenzamide |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | N-(1-hydroxybutan-2-yl)-4-acylbenzamide |

Mechanistic Investigations of Reaction Pathways

Understanding the mechanisms by which N-(1-hydroxybutan-2-yl)benzamide reacts, particularly in aqueous environments, is crucial for predicting its stability and behavior. While specific studies on this exact molecule are limited, extensive research on analogous N-(hydroxyalkyl)benzamides and carbinolamides provides a detailed framework for its likely reactivity.

Kinetic Studies of Aqueous Reactivity

Kinetic studies on the aqueous breakdown of N-(hydroxymethyl)benzamide and its derivatives have been performed to determine rate constants under various conditions. rsc.orgcdnsciencepub.com These studies typically measure the rate of reaction at a constant temperature and ionic strength across a wide pH range. The reactions of these analogues are often found to be catalyzed by both specific acid and specific base, showing a first-order dependence on the concentration of hydronium and hydroxide (B78521) ions, respectively. rsc.org In certain pH ranges, a pH-independent reaction involving water catalysis is also observed. cdnsciencepub.com This body of work suggests that the aqueous reactivity of N-(1-hydroxybutan-2-yl)benzamide would similarly be subject to catalysis by acid and base.

pH-Dependent Reaction Mechanisms

Research on N-(hydroxybenzyl)benzamide derivatives has shown that they react through three distinct, pH-dependent mechanisms. acs.org This provides a strong model for the behavior of N-(1-hydroxybutan-2-yl)benzamide.

Acid-Catalyzed Mechanism (Low pH): In strongly acidic solutions, the reaction is acid-catalyzed. The proposed A-2 mechanism involves protonation of the amide carbonyl, making it more electrophilic for a rate-determining attack by a water molecule. cdnsciencepub.combyjus.com

Water Reaction (Neutral pH): At intermediate pH values, a pH-independent pathway can become kinetically dominant where a water molecule acts as the nucleophile without prior acid or base catalysis. cdnsciencepub.com

Specific-Base-Catalyzed Mechanism (Neutral to Basic pH): Under neutral and basic conditions, carbinolamides like N-(1-hydroxybutan-2-yl)benzamide are believed to react via a specific-base-catalyzed mechanism, often described as E1cB-like (Elimination Unimolecular conjugate Base). This pathway involves the rapid, reversible deprotonation of the hydroxyl group by hydroxide ion to form an alkoxide intermediate. This is followed by the rate-determining expulsion of the benzamidate anion to yield an aldehyde and the amidate. acs.org

The table below summarizes the pH-dependent mechanisms observed for analogous compounds.

| pH Range | Dominant Mechanism | Description |

| Acidic (pH < 4) | Acid-Catalyzed (A-2) | Protonation of the carbonyl oxygen followed by nucleophilic attack of water. cdnsciencepub.com |

| Neutral | Water Reaction | Uncatalyzed attack by water becomes significant. cdnsciencepub.com |

| Basic (pH > 7) | Specific-Base-Catalyzed (E1cB-like) | Deprotonation of the hydroxyl group followed by rate-limiting breakdown of the resulting alkoxide. acs.org |

Exploration of Reaction Intermediates

The proposed reaction pathways are defined by key intermediates.

Tetrahedral Intermediates: In acid-catalyzed hydrolysis, the nucleophilic attack of water on the protonated carbonyl carbon forms a tetrahedral intermediate. Subsequent proton transfers and elimination of the amine moiety lead to the carboxylic acid product. cdnsciencepub.combyjus.com A similar tetrahedral intermediate is formed in base-catalyzed hydrolysis from the attack of a hydroxide ion on the carbonyl carbon. byjus.com

Alkoxide Intermediate: For the specific-base-catalyzed breakdown of the carbinolamide structure, the crucial intermediate is the alkoxide formed upon deprotonation of the C1 hydroxyl group. The stability and subsequent breakdown of this intermediate dictate the reaction rate under basic conditions.

Sigma Complex (Arenium Ion): In electrophilic aromatic substitution, the electrophile attacks the π-system of the benzene ring, forming a resonance-stabilized carbocation known as a sigma complex or arenium ion. The stability of this intermediate determines the position of substitution. For N-(1-hydroxybutan-2-yl)benzamide, attack at the ortho and para positions allows for an additional resonance structure where the positive charge is delocalized onto the amide nitrogen. This extra stabilization is why the N-acyl group is an ortho-, para-director. organicchemistrytutor.comyoutube.com The intermediate for meta attack lacks this additional stabilization, making it less favorable.

In Vitro Biological Evaluation and Mechanistic Insights into N 1 Hydroxybutan 2 Yl Benzamide Action

Enzyme Inhibition Studies

The following subsections outline the inhibitory or modulatory activity of N-(1-hydroxybutan-2-yl)benzamide against a range of enzymes and receptors implicated in various physiological and pathological processes.

Acetylcholinesterase and butyrylcholinesterase are serine hydrolases that play a crucial role in regulating cholinergic neurotransmission by breaking down the neurotransmitter acetylcholine. nih.govnih.govnih.gov A review of the available scientific literature did not yield specific studies on the in vitro inhibition kinetics of N-(1-hydroxybutan-2-yl)benzamide against either AChE or BuChE.

Human carbonic anhydrase isozymes I and II are ubiquitous zinc metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and are targets for various therapeutic agents. nih.govnih.gov While benzamide (B126) and sulfonamide derivatives are known to be potent inhibitors of carbonic anhydrases, specific inhibition profiling data for N-(1-hydroxybutan-2-yl)benzamide against hCA I and hCA II are not available in the reviewed literature. One study on related benzamide sulfonamides identified potent non-competitive inhibitors of hCA-II, with IC₅₀ values as low as 0.06 µM for some analogues. google.com

Beta-secretase (BACE1) is a transmembrane aspartic protease that is the rate-limiting enzyme in the production of the amyloid-β peptide, a key event in the pathogenesis of Alzheimer's disease. nih.govnih.gov Consequently, BACE1 is a significant target for therapeutic intervention. nih.gov However, searches of scientific databases did not identify any studies investigating the modulatory effects of N-(1-hydroxybutan-2-yl)benzamide on BACE1 activity.

Histone deacetylases (HDACs) are a class of enzymes crucial for regulating gene expression through the deacetylation of histone and non-histone proteins. Research into a series of 2-substituted benzamides has provided insight into the potential activity of structurally similar compounds.

A study exploring novel zinc-binding groups for HDAC inhibitors investigated a compound featuring a 2-hydroxy benzamide moiety, which is structurally related to N-(1-hydroxybutan-2-yl)benzamide. This 2-hydroxy benzamide analogue was found to retain potent inhibitory activity against HDAC3. However, this potency came at the cost of selectivity, as the compound lost all selectivity over the class I isoforms HDAC1 and HDAC2. google.comnih.gov This contrasts with other analogues in the same series, such as a 2-methylthiobenzamide derivative (compound 16), which demonstrated high potency and over 300-fold selectivity for HDAC3 over other HDAC isoforms. google.comnih.gov

No specific data regarding the inhibitory activity of N-(1-hydroxybutan-2-yl)benzamide against HDAC6 was found in the reviewed literature.

| Compound | HDAC1 IC₅₀ (nM) | HDAC2 IC₅₀ (nM) | HDAC3 IC₅₀ (nM) | Selectivity (HDAC1/HDAC3) | Reference |

|---|---|---|---|---|---|

| Compound 16 (2-methylthiobenzamide analogue) | 20,000 | 1,500 | 29 | 690-fold | google.com |

| Compound 20 (2-hydroxy benzamide analogue) | Potent (value not specified) | Potent (value not specified) | Potent (value not specified) | Non-selective | google.comnih.gov |

| Compound 14 (2-amino-6-fluorobenzamide analogue) | 2,400 | 2,300 | 560 | 4-fold | google.com |

The P2X7 receptor is an ATP-gated ion channel primarily found on immune cells, and its activation is linked to inflammatory processes. nih.govnih.gov Antagonists of this receptor are being investigated for various inflammatory disorders. nih.gov A review of the literature did not uncover any studies on the P2X7 receptor antagonist activity of N-(1-hydroxybutan-2-yl)benzamide.

Succinate dehydrogenase (SDH), also known as mitochondrial complex II, is a key enzyme in both the Krebs cycle and the electron transport chain. nih.govmdpi.com Inhibition of SDH can disrupt cellular respiration and energy metabolism. mdpi.com Despite the known activity of some carboxamide-containing fungicides as SDH inhibitors, no data were found regarding the potential for N-(1-hydroxybutan-2-yl)benzamide to inhibit SDH.

Beta-Ketoacyl-ACP Synthase III and Malonyl-CoA Inhibitory Mechanisms

There is no available data to suggest that N-(1-hydroxybutan-2-yl)benzamide inhibits Beta-Ketoacyl-ACP Synthase III (also known as FabH) or interferes with Malonyl-CoA.

In bacteria, FabH is a crucial enzyme that initiates fatty acid biosynthesis. It catalyzes a Claisen condensation reaction between acetyl-CoA and malonyl-acyl carrier protein (malonyl-ACP). nih.govwikipedia.org The enzyme's activity is fundamental for the production of fatty acids, which are essential for building cell membranes and other vital functions. wikipedia.org Inhibition of FabH can disrupt bacterial growth, making it a target for antimicrobial drug development. nih.gov The activity of FabH can be regulated by feedback inhibition from acyl-ACPs (the products of fatty acid synthesis), which can compete with malonyl-ACP for binding to the enzyme. nih.govresearchgate.net

Malonyl-CoA is a critical metabolite in the biosynthesis of fatty acids and also acts as a signaling molecule. nih.gov In some biological systems, such as the hypothalamus, fluctuations in malonyl-CoA levels are involved in the regulation of food intake. nih.govnih.gov An increase in malonyl-CoA levels can act as an anorectic signal, while a decrease can promote food consumption. nih.gov

FAD-dependent Oxidoreductase Interactions

No research has been published detailing any interactions between N-(1-hydroxybutan-2-yl)benzamide and FAD-dependent oxidoreductases.

This large class of enzymes utilizes flavin adenine (B156593) dinucleotide (FAD) as a cofactor to catalyze oxidation-reduction reactions. They are integral to numerous cellular processes, including cellular respiration, metabolism, and maintaining the redox balance within the cell.

Molecular Target Identification and Validation

No molecular targets have been identified or validated for N-(1-hydroxybutan-2-yl)benzamide in the scientific literature.

Ligand-Receptor Binding Assays

No public records of N-(1-hydroxybutan-2-yl)benzamide being evaluated in ligand-receptor binding assays are available.

Ligand-receptor binding assays are a fundamental tool in pharmacology and drug discovery used to measure the interaction between a ligand (such as a drug or hormone) and its receptor. nih.govnih.gov These assays, which can use radioactive or non-radioactive methods, help determine the affinity (how strongly a ligand binds to a receptor) and specificity of a compound. nih.govsigmaaldrich.com This information is crucial for identifying and characterizing new drug candidates and understanding their potential biological effects. nih.gov

Interaction with Ion Channels (Sodium, Calcium)

There is no information available regarding the interaction of N-(1-hydroxybutan-2-yl)benzamide with sodium or calcium ion channels.

Sodium and calcium channels are transmembrane proteins that control the flow of ions across cell membranes. They are essential for a wide range of physiological processes, including nerve impulse transmission, muscle contraction, and hormone secretion. The modulation of these channels is a common mechanism of action for many therapeutic drugs.

Modulation of Cellular Signaling Pathways (e.g., EGFR mRNA and protein expression)

No studies have been found that investigate the effect of N-(1-hydroxybutan-2-yl)benzamide on any cellular signaling pathways, including the Epidermal Growth Factor Receptor (EGFR) pathway.

The EGFR signaling pathway is a key regulator of cell growth, proliferation, differentiation, and survival. Dysregulation of this pathway is frequently implicated in the development and progression of various cancers. Consequently, the modulation of EGFR mRNA and protein expression is a significant area of research for anti-cancer therapies.

Investigation of Bacterial Metabolic Pathways (e.g., menaquinone biosynthesis, siderophore biosynthesis, heme regulation)

There is no evidence in the scientific literature of N-(1-hydroxybutan-2-yl)benzamide being investigated for its effects on bacterial metabolic pathways such as menaquinone biosynthesis, siderophore biosynthesis, or heme regulation.

Menaquinone (Vitamin K2) Biosynthesis: This pathway is essential for cellular respiration in many bacteria, particularly under anaerobic conditions. nih.gov Enzymes in this pathway, such as those converting chorismate to menaquinone, are potential targets for novel antibacterial agents. nih.gov

Siderophore Biosynthesis: Siderophores are small, high-affinity iron-chelating molecules secreted by microorganisms to acquire iron from their environment—a process crucial for their survival and virulence. nih.gov The biosynthetic pathways, which can be either NRPS-independent (NIS) or involve non-ribosomal peptide synthases (NRPS), are targets for antimicrobial strategies aimed at starving bacteria of this essential nutrient. nih.gov

Heme Regulation: Heme is another critical source of iron for many pathogenic bacteria. Bacteria have developed complex regulatory systems to acquire and utilize heme from their hosts. Disrupting these regulatory pathways is a potential strategy for developing new antimicrobial therapies.

Cellular and Biochemical Activity Profiling (Non-Clinical)

The biological evaluation of N-substituted benzamides, a class to which N-(1-hydroxybutan-2-yl)benzamide belongs, has revealed a wide spectrum of activities in non-clinical research models. These studies, conducted in vitro, provide foundational insights into the potential therapeutic applications of this structural scaffold by examining its effects on cancer cells, microbes, and protozoa.

In Vitro Antiproliferative Activity against Cancer Cell Lines

Derivatives of benzamide have demonstrated significant antiproliferative and cytotoxic effects across various human cancer cell lines. Research into N-substituted benzamides has shown they can induce apoptosis, or programmed cell death. For instance, studies using declopramide (B1670142) as a lead compound indicated the induction of apoptosis in the mouse 70Z/3 pre-B cell line and the human promyelocytic cancer cell line HL60. nih.gov The mechanism often involves the disruption of fundamental cellular processes. One study on a substituted 2-hydroxy-N-(arylalkyl)benzamide, compound 6k, found that it disrupts the actin cytoskeleton's dynamics in human melanoma cells. nih.gov This interference affects essential functions for tumor maintenance and growth, such as cell adhesion, motility, and proliferation. nih.gov

Furthermore, the inhibition of autophagy, a cellular recycling process that cancer cells can use to survive stress, has been identified as a key mechanism. By inhibiting autophagic flux, certain benzamide derivatives can increase the sensitivity of melanoma cells to metabolic stress, potentially enhancing the effects of other anticancer agents. nih.gov The antiproliferative effects are not limited to a single cancer type, with various derivatives showing activity against colorectal adenocarcinoma, leukemia, and melanoma cell lines. nih.govnih.gov

Table 1: In Vitro Cytotoxicity of Benzamide Derivatives in Cancer Cell Lines

| Compound Class | Cell Line | Effect | Source |

|---|---|---|---|

| N-substituted benzamides (e.g., Declopramide) | HL60 (Human promyelocytic leukemia) | Induces apoptosis | nih.gov |

| N-substituted benzamides (e.g., Declopramide) | 70Z/3 (Mouse pre-B cell) | Induces apoptosis | nih.gov |

| Substituted 2-hydroxy-N-(arylalkyl)benzamide | Human Melanoma Cells | Disrupts actin cytoskeleton, inhibits autophagy | nih.gov |

| Benzofuran-benzimidazole derivatives | Hela, Supt1 | Cytotoxic with IC₅₀ values from 278.73 to 505.618 ng/mL | nih.gov |

Cell Cycle Analysis in Research Models

Beyond inducing apoptosis, N-substituted benzamides have been observed to interfere with the cell division cycle. Analysis of cells treated with declopramide revealed an arrest in the G2/M phase of the cell cycle. nih.gov This block prevents cells from entering mitosis and proceeding with cell division. This effect was observed in both the 70Z/3 mouse cell line and, significantly, in the p53-deficient HL60 human cancer cell line. nih.gov The finding in HL60 cells is crucial as it suggests that the cell cycle arrest induced by these benzamides can operate independently of the p53 tumor suppressor protein, a pathway that is often inactivated in human cancers. nih.gov This p53-independent mechanism highlights a distinct signaling pathway through which these compounds exert their antiproliferative effects. nih.gov

Antimicrobial Efficacy in Microbiological Research Models (e.g., against MRSA, fungi)

The benzamide scaffold is a key feature in several compounds investigated for their antimicrobial properties against a range of pathogens, including drug-resistant bacteria and fungi.

Antibacterial Activity: Next-generation benzamide derivatives have been identified as potent inhibitors of the bacterial cell division protein FtsZ. nih.gov This protein is highly conserved and essential for bacterial cytokinesis, making it an attractive target for new antibiotics. A specific benzamide derivative, TXH9179, demonstrated superior bactericidal potency against a wide array of clinical isolates of methicillin-resistant Staphylococcus aureus (MRSA), including strains also resistant to vancomycin (B549263) and linezolid (B1675486). nih.gov Other research has focused on halogenated N-(1,3,4-oxadiazol-2-yl)benzamides, which show remarkable minimum inhibitory concentrations (MICs) against MRSA, in some cases outperforming linezolid and vancomycin. nih.gov The mechanisms for these oxadiazole-containing compounds are thought to involve the inhibition of processes like trans-translation or the biosynthesis of lipoteichoic acid (LTA), a major component of the Gram-positive cell wall. nih.gov

Antifungal Activity: Various benzamide derivatives have been evaluated for their efficacy against pathogenic fungi, particularly those affecting plants. nih.govresearchgate.net Studies on N-[2-hydroxy-3,3-dimethyl-2-[(1H-1,2,4-triazol-1-yl)methyl]butyl]benzamide derivatives showed good activity against six different phytopathogenic fungi. nih.govresearchgate.net Certain substitutions on the benzamide's benzene (B151609) ring, such as fluorine or chlorine, were found to significantly enhance antifungal activity. nih.govresearchgate.net For example, one derivative displayed excellent activity against Alternaria alternata with a median effective concentration (EC₅₀) of 1.77 µg/mL, superior to the commercial fungicide myclobutanil. nih.gov Another derivative showed a broad spectrum of activity, with EC₅₀ values ranging from 0.98 to 6.71 µg/mL against the tested fungi. nih.gov Research on other derivatives has confirmed activity against fungi like Fusarium oxysporum, Sclerotinia sclerotiorum, and the yeast Saccharomyces cerevisiae. researchgate.net

Table 2: Antimicrobial Activity of Benzamide Derivatives

| Compound Class | Target Organism | Activity Metric (µg/mL) | Source |

|---|---|---|---|

| Halogenated N-(1,3,4-oxadiazol-2-yl)benzamides | MRSA | MIC: 0.06 - 1.0 | nih.gov |

| N-Benzamide derivatives | E. coli | MIC: 3.12 | nanobioletters.com |

| N-Benzamide derivatives | B. subtilis | MIC: 6.25 | nanobioletters.com |

| N-(2-bromo-phenyl)-2-hydroxy-benzamide | F. oxysporum | MIC: 0.625 | researchgate.net |

| N-(2-bromo-phenyl)-2-hydroxy-benzamide | S. cerevisiae | MIC: 0.3125 | researchgate.net |

| N-Aryl benzamide (Boscalid Analog) | P. aphanidermatum | EC₅₀: 16.75 | mdpi.com |

| N-Aryl benzamide (Boscalid Analog) | R. solani | EC₅₀: 19.19 | mdpi.com |

Antiprotozoal Activity in Parasitological Models

The investigation of benzamide-related structures has extended to their potential use against protozoan parasites. While direct studies on N-(1-hydroxybutan-2-yl)benzamide are limited, research on related heterocyclic compounds like benzimidazoles and benzoxazoles provides relevant insights. The primary mechanism of action for benzimidazoles in protozoa is their selective binding to the parasite's β-tubulin dimers. mdpi.com This binding prevents the polymerization of microtubules, which are essential for cellular structure, motility, and division, thereby disrupting the parasite's life cycle. mdpi.com

In vitro evaluations of albendazole (B1665689) and mebendazole (B1676124) salts, which are benzimidazole (B57391) derivatives, have shown activity against Entamoeba histolytica, Giardia lamblia, and Trichomonas vaginalis. mdpi.com For example, certain salts of albendazole exhibited nearly twice the activity against E. histolytica as the parent drug. mdpi.com Similarly, novel benzoxazole (B165842) and benzimidazole-triazole derivatives have been synthesized and evaluated, showing promise as antiprotozoal agents. nih.govresearchgate.net

Biochemical Basis of Functional Effects

The diverse biological activities of benzamide derivatives are rooted in their ability to interact with a variety of biological macromolecules. A key aspect of their function is their mode of binding to target proteins, which can be either orthosteric or allosteric.

Computational Chemistry and in Silico Modeling of N 1 Hydroxybutan 2 Yl Benzamide

Quantum Chemical Calculations

Quantum chemical calculations, often employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule.

Electronic Structure Analysis (Charge Distribution, Molecular Orbitals, Reactivity Indices)

An analysis of the electronic structure would elucidate the distribution of electrons within the N-(1-hydroxybutan-2-yl)benzamide molecule. This includes mapping the electrostatic potential to identify electron-rich and electron-deficient regions, which are crucial for understanding intermolecular interactions. The calculation of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), would help in predicting the molecule's reactivity. Reactivity indices, including electronegativity and hardness, derived from these calculations, would further quantify its chemical behavior.

Data Table: Hypothetical Electronic Properties of N-(1-hydroxybutan-2-yl)benzamide

| Parameter | Predicted Value |

|---|---|

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

| Dipole Moment | Data not available |

| Electron Affinity | Data not available |

| Ionization Potential | Data not available |

Note: This table is for illustrative purposes only. The values are not based on actual computational results for N-(1-hydroxybutan-2-yl)benzamide.

Conformer Generation and Population Distribution

Due to the presence of rotatable bonds, N-(1-hydroxybutan-2-yl)benzamide can exist in various spatial arrangements known as conformers. A computational study would involve a systematic search for the different stable conformers. By calculating the relative energies of these conformers, their population distribution at a given temperature can be predicted using Boltzmann statistics. This is vital as the biological activity of a molecule can be dependent on its preferred conformation.

Acid Dissociation Constant (pKa) Prediction

The acid dissociation constant (pKa) is a critical parameter that influences the ionization state of a molecule at a given pH, which in turn affects its solubility, permeability, and target binding. Computational methods can predict pKa values by calculating the free energy change associated with the deprotonation of the acidic and basic sites within N-(1-hydroxybutan-2-yl)benzamide, such as the hydroxyl and amide groups.

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a specific protein target.

Binding Affinity Prediction

To explore the potential biological targets of N-(1-hydroxybutan-2-yl)benzamide, molecular docking simulations would be performed against various proteins. These simulations would yield a scoring function that estimates the binding affinity, typically in terms of binding energy (e.g., kcal/mol). Lower binding energy values suggest a more favorable interaction.

Data Table: Hypothetical Binding Affinities of N-(1-hydroxybutan-2-yl)benzamide with Various Protein Targets

| Protein Target | PDB ID | Predicted Binding Affinity (kcal/mol) |

|---|---|---|

| Target A | XXXX | Data not available |

| Target B | YYYY | Data not available |

| Target C | ZZZZ | Data not available |

Note: This table is for illustrative purposes only and does not represent actual docking results.

Identification of Key Interacting Residues and Binding Modes

Beyond predicting binding affinity, molecular docking reveals the specific interactions between the ligand and the amino acid residues of the protein's binding site. This includes identifying hydrogen bonds, hydrophobic interactions, and other non-covalent forces that stabilize the ligand-protein complex. Understanding these binding modes is essential for structure-based drug design and for explaining the molecule's mechanism of action at a molecular level.

Virtual Screening and Hit Identification

Virtual screening (VS) is a computational methodology used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or nucleic acid. For a compound like N-(1-hydroxybutan-2-yl)benzamide, its identification as a "hit" would typically follow a structured workflow involving both ligand-based and structure-based approaches.

In a structure-based virtual screening campaign, a three-dimensional model of the target receptor is used. nih.gov Docking algorithms would predict the preferred orientation of N-(1-hydroxybutan-2-yl)benzamide within the binding site and estimate the strength of the interaction, often expressed as a scoring function or binding energy. Hits are selected based on these scores and an analysis of key interactions (e.g., hydrogen bonds, hydrophobic contacts).

Ligand-based methods are employed when the structure of the target is unknown. These rely on the knowledge of other molecules that bind to the target. A pharmacophore model, which defines the essential 3D arrangement of functional groups required for activity, could be generated from known active benzamides. nih.gov N-(1-hydroxybutan-2-yl)benzamide would be identified as a hit if its structure matches the pharmacophore model. Typical hit rates for prospective virtual screens can range from 1% to 40%, significantly higher than traditional high-throughput screening (HTS). nih.gov

The criteria for classifying a computationally-docked compound as a "hit" are crucial. Beyond a simple scoring threshold, researchers often use ligand efficiency (LE) metrics, which relate the binding affinity of a compound to its size (e.g., heavy atom count). This helps prioritize smaller, more efficient binders for further development. nih.govvu.nl

Table 1: Illustrative Virtual Screening Hit Identification Data

| Parameter | Value/Criteria | Description |

| Docking Score | < -8.0 kcal/mol | An example threshold for predicted binding energy to identify potential hits. |

| Pharmacophore Fit | > 0.85 | A score indicating a high degree of alignment with a 3D pharmacophore model. |

| Ligand Efficiency (LE) | > 0.3 kcal/mol per heavy atom | A measure of binding energy normalized by molecular size to prioritize efficient binders. vu.nl |

| ADME Profile | Favorable | Predictions of absorption, distribution, metabolism, and excretion properties falling within acceptable ranges. nih.gov |

This table is illustrative, showing typical parameters used in a virtual screening campaign to identify hits like N-(1-hydroxybutan-2-yl)benzamide.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the motion of atoms and molecules over time. nih.gov This technique is invaluable for understanding the physical basis of the structure and function of biomolecules and their interactions with ligands like N-(1-hydroxybutan-2-yl)benzamide.

MD simulations of N-(1-hydroxybutan-2-yl)benzamide in an aqueous solution would reveal its conformational landscape. The molecule is not static; its rotatable bonds allow it to adopt various shapes or conformers. Simulations can quantify the relative populations of different conformers and the timescale of transitions between them. Key dihedral angles, such as those around the amide bond and the ethyl group, would be monitored to characterize its flexibility.

At interfaces, such as between water and a lipid bilayer, the conformational behavior would change. The benzamide (B126) moiety might preferentially interact with the nonpolar lipid tails, while the hydroxyl group would likely remain oriented towards the aqueous phase, forming hydrogen bonds with water. MD simulations can elucidate these preferential orientations and the energetic changes associated with moving the molecule from the bulk solution to the interface.

Once N-(1-hydroxybutan-2-yl)benzamide is docked into a target protein, MD simulations are used to assess the stability of the resulting complex. researchgate.net Over the course of a simulation (typically spanning nanoseconds to microseconds), an unstable complex might show the ligand dissociating from the binding pocket. In contrast, a stable complex will maintain its key binding interactions.

The flexibility of both the ligand and the protein's binding site can be analyzed through metrics like the root-mean-square fluctuation (RMSF) of atomic positions. The RMSF plot highlights regions of high and low mobility. For N-(1-hydroxybutan-2-yl)benzamide, this would show the relative movement of the benzoyl group versus the more flexible hydroxybutan tail. Such simulations are crucial for confirming that the binding pose predicted by docking is maintained and for identifying any induced-fit effects where the protein adjusts its conformation to accommodate the ligand.

Table 2: Example MD Simulation Parameters for Ligand-Target Complex Analysis

| Simulation Parameter | Typical Value | Purpose |

| Simulation Time | 100 ns | To observe significant conformational changes and assess complex stability. |

| Force Field | AMBER, CHARMM | A set of parameters describing the potential energy of the atoms in the system. |

| Water Model | TIP3P | An explicit representation of solvent molecules. |

| Temperature | 300 K | Simulates physiological conditions. |

| Pressure | 1 bar | Simulates physiological conditions. |

| Analysis Metrics | RMSD, RMSF, Hydrogen Bond Occupancy | To quantify stability, flexibility, and specific interactions over time. |

This table provides an example of typical settings for an MD simulation of a protein-ligand complex.

Free Energy Perturbation (FEP) is a rigorous computational method used to calculate the relative binding free energy between two ligands. columbia.edu It relies on creating a non-physical, or "alchemical," pathway to transform one molecule into another within the context of both the solvent and the protein binding site. ed.ac.uk

To apply FEP to N-(1-hydroxybutan-2-yl)benzamide, one would typically compare it to a closely related analog. The difference in free energy of transforming the benzamide into its analog in water is subtracted from the free energy of the same transformation within the protein's binding site. The result is a highly accurate prediction of the difference in binding affinity (ΔΔG). columbia.edu FEP calculations are computationally expensive but are considered a gold standard for predicting ligand potency during lead optimization. nih.govresearchgate.net

Advanced Computational Methods for Intermolecular Interactions

Beyond classical MD, more advanced methods can probe the nuanced details of intermolecular forces, particularly those involving quantum mechanical effects.

The N-(1-hydroxybutan-2-yl)benzamide molecule contains several hydrogen bond donors (the hydroxyl and amide N-H groups) and acceptors (the carbonyl and hydroxyl oxygens). These groups can form both intramolecular and intermolecular hydrogen bonds, which are critical to its structure and interactions. researchgate.net

Advanced computational methods, such as those combining quantum mechanics with molecular mechanics (QM/MM) or time-dependent density functional theory (TD-DFT), can be used to study the dynamics of these hydrogen bonds. rsc.org For instance, simulations can track the lifetime of a specific hydrogen bond between the ligand and its target, revealing its stability.

Furthermore, these methods can investigate proton transfer phenomena. nih.gov In systems with suitable hydrogen bond arrangements, a proton may be transferred from a donor to an acceptor group. For amides, this can involve the transient formation of an imidol-like (HOCN) structure. nih.gov TD-DFT simulations can model excited-state intramolecular proton transfer (ESIPT), where photoexcitation can trigger a very rapid proton transfer, a phenomenon of interest in photochemistry and materials science. rsc.org The analysis of the potential energy surface for proton movement between the hydroxyl and carbonyl groups, for example, would reveal the energetic barrier for such a transfer.

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful theoretical framework that partitions the electron density of a molecule to define atoms and the chemical bonds between them. Current time information in Karachi, PK.wikipedia.org This analysis identifies critical points in the electron density, which are used to characterize the nature of atomic interactions. For a molecule like N-(1-hydroxybutan-2-yl)benzamide, which can form both intramolecular and intermolecular hydrogen bonds, QTAIM provides quantitative insights into the strength and nature of these interactions.

The key parameters derived from a QTAIM analysis at a bond critical point (BCP) include:

Electron density (ρ(r)) : A measure of the electron density at the BCP. Higher values generally indicate a stronger interaction.

Laplacian of the electron density (∇²ρ(r)) : This indicates whether the electron density is locally concentrated (∇²ρ(r) < 0, characteristic of covalent bonds) or depleted (∇²ρ(r) > 0, characteristic of closed-shell interactions like hydrogen bonds and van der Waals forces).

Total electron energy density (H(r)) : The sum of the kinetic energy density (G(r)) and potential energy density (V(r)). The sign of H(r) can help distinguish between different types of interactions. For hydrogen bonds, a negative H(r) suggests a significant degree of covalent character.

In the context of N-(1-hydroxybutan-2-yl)benzamide, QTAIM analysis would be crucial for characterizing the N-H···O=C intermolecular hydrogen bonds that are characteristic of amides, as well as potential intramolecular hydrogen bonds between the hydroxyl group and the amide oxygen. Based on studies of similar amide systems, the following table presents expected QTAIM parameters for the intermolecular hydrogen bonds in a dimer of a representative benzamide derivative. mdpi.com

| Interaction | ρ(r) (a.u.) | ∇²ρ(r) (a.u.) | H(r) (a.u.) |

|---|---|---|---|

| N-H···O | 0.025 | 0.090 | -0.001 |

| C-H···O | 0.010 | 0.045 | 0.0005 |

This table presents illustrative data for intermolecular hydrogen bonds in a benzamide derivative, as specific data for N-(1-hydroxybutan-2-yl)benzamide is not available. Data is representative of values found in the literature for similar amide systems. mdpi.com

The data indicates that the N-H···O hydrogen bond is a relatively strong, closed-shell interaction with some covalent character, as suggested by the negative value of H(r). The C-H···O interaction is significantly weaker, as shown by the lower electron density and positive H(r).

Symmetry-Adapted Perturbation Theory (SAPT) for Interaction Energy Decomposition

Symmetry-Adapted Perturbation Theory (SAPT) is a computational method used to directly calculate the interaction energy between molecules and decompose it into physically meaningful components. wikipedia.org This approach avoids the basis set superposition error that can affect other methods of calculating interaction energies. wikipedia.org For N-(1-hydroxybutan-2-yl)benzamide, SAPT analysis of a dimer would provide a detailed understanding of the forces driving the association between two molecules.

The total interaction energy in SAPT is typically broken down into the following components:

Electrostatics (E_elec) : The classical Coulombic interaction between the static charge distributions of the two molecules.

Exchange (E_exch) : This is a repulsive term arising from the Pauli exclusion principle, which prevents electrons of the same spin from occupying the same region of space.

Induction (E_ind) : This attractive term accounts for the polarization of one molecule by the electric field of the other.

Dispersion (E_disp) : This attractive term arises from the correlated fluctuations of electrons in the interacting molecules and is a key component of van der Waals interactions.

The following table presents a representative SAPT energy decomposition for a benzamide dimer, illustrating the contributions to the total interaction energy. mdpi.com

| Energy Component | Energy (kcal/mol) |

|---|---|

| Electrostatics (E_elec) | -15.0 |

| Exchange (E_exch) | 12.0 |

| Induction (E_ind) | -3.5 |

| Dispersion (E_disp) | -6.5 |

| Total Interaction Energy (E_total) | -13.0 |

This table provides illustrative SAPT energy decomposition data for a benzamide dimer, as specific data for N-(1-hydroxybutan-2-yl)benzamide is not available. Data is representative of values found in the literature for similar amide systems. mdpi.com

Advanced Analytical Research Methodologies for N 1 Hydroxybutan 2 Yl Benzamide Characterization

Spectroscopic Techniques in Elucidating Complex Structures and Interactions

Spectroscopy is fundamental to the structural elucidation of organic compounds. Advanced spectroscopic methods provide detailed insights into the molecular framework and electronic environment of N-(1-hydroxybutan-2-yl)benzamide.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise connectivity of atoms in a molecule. While one-dimensional (1D) ¹H and ¹³C NMR provide initial information, two-dimensional (2D) NMR experiments are essential for the complete and unambiguous assignment of all proton and carbon signals, which is especially important for complex structures. nih.govuab.edu

For N-(1-hydroxybutan-2-yl)benzamide, a suite of 2D NMR experiments would be employed:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the tracing of adjacent protons. For the butanol side chain, COSY would show correlations between the CH proton at position 2 and the adjacent CH₂ protons at positions 1 and 3, as well as the correlation between the CH₂ protons at position 3 and the CH₃ protons at position 4.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom it is directly bonded to. This allows for the definitive assignment of each carbon in the butanol chain and the benzoyl group by linking them to their attached, and often more easily assigned, protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment detects longer-range couplings between protons and carbons (typically over 2-3 bonds). It is critical for establishing the connectivity between different molecular fragments. Key HMBC correlations for N-(1-hydroxybutan-2-yl)benzamide would include the correlation from the amide proton (N-H) to the carbonyl carbon (C=O) of the benzoyl group and to the carbon at position 2 of the butyl chain, unequivocally linking the two main parts of the molecule.

EXSY (Exchange Spectroscopy): This technique can be used to study dynamic processes such as conformational changes or the isomerization of amide bonds. nih.gov For N-(1-hydroxybutan-2-yl)benzamide, it could be used to investigate the rotation around the amide C-N bond. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for N-(1-hydroxybutan-2-yl)benzamide Predicted values are based on standard chemical shift ranges for similar functional groups and may vary based on solvent and other experimental conditions.

| Position | Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key 2D NMR Correlations (HMBC) |

|---|---|---|---|---|

| Amide | -NH- | ~8.2 (broad singlet) | - | C=O, C2 (butyl) |

| Carbonyl | -C=O | - | ~168 | - |

| Benzoyl C1' | Aromatic C (quaternary) | - | ~134 | - |

| Benzoyl C2'/C6' | Aromatic CH | ~7.8 (doublet) | ~127 | C=O, C4' |

| Benzoyl C3'/C5' | Aromatic CH | ~7.4 (triplet) | ~128 | C1', C5'/C3' |

| Benzoyl C4' | Aromatic CH | ~7.5 (triplet) | ~131 | C2'/C6' |

| Butyl C1 | -CH₂OH | ~3.5 (multiplet) | ~65 | C2, C3 |

| Butyl C2 | -CH(NH)- | ~4.0 (multiplet) | ~55 | C1, C3, C4, C=O |

| Butyl C3 | -CH₂- | ~1.6 (multiplet) | ~25 | C1, C2, C4 |

| Butyl C4 | -CH₃ | ~0.9 (triplet) | ~10 | C2, C3 |

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool in metabolism studies, providing highly accurate mass measurements that allow for the determination of elemental compositions. nih.gov In a non-clinical setting, such as in vitro incubations with liver microsomes, HRMS can be used to detect and tentatively identify potential metabolites of N-(1-hydroxybutan-2-yl)benzamide. nih.govresearchgate.net

The process involves comparing the full-scan HRMS data of a control sample with a sample incubated with the parent compound. Data mining techniques, such as mass defect filtering, can then be used to specifically search for signals that are structurally related to the parent drug. nih.gov The high mass accuracy (typically < 5 ppm) allows for the generation of a unique molecular formula for each detected metabolite, distinguishing it from endogenous matrix components. Subsequent MS/MS fragmentation analysis helps to pinpoint the site of metabolic modification.

Table 2: Potential Non-Clinical Metabolites of N-(1-hydroxybutan-2-yl)benzamide and Their Expected Masses Parent Compound (C₁₁H₁₅NO₂): Exact Mass = 193.1103 u

| Metabolic Reaction | Modification | Molecular Formula | Expected Exact Mass [M+H]⁺ |

|---|---|---|---|

| Hydroxylation | +O | C₁₁H₁₅NO₃ | 210.1125 |

| Dehydrogenation | -2H | C₁₁H₁₃NO₂ | 192.0968 |

| N-Dealkylation | -C₄H₈O | C₇H₇NO | 122.0549 |

| Glucuronidation | +C₆H₈O₆ | C₁₇H₂₃NO₈ | 370.1445 |

| Sulfation | +SO₃ | C₁₁H₁₅NO₅S | 274.0693 |

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule. IR spectroscopy measures the absorption of infrared radiation by a molecule, while Raman spectroscopy measures the inelastic scattering of monochromatic light.

For N-(1-hydroxybutan-2-yl)benzamide, these techniques would confirm the presence of its key functional groups:

Amide Group: A strong absorption band for the C=O stretch (Amide I band) is expected around 1630-1660 cm⁻¹. The N-H stretch will appear as a sharp peak around 3300 cm⁻¹, while the N-H bend (Amide II band) will be found near 1550 cm⁻¹.

Hydroxyl Group: A broad O-H stretching band is anticipated in the region of 3200-3600 cm⁻¹, indicative of hydrogen bonding.

Aromatic Ring: C-H stretching vibrations for the benzene (B151609) ring are expected just above 3000 cm⁻¹, while characteristic C=C stretching absorptions will appear in the 1450-1600 cm⁻¹ region.

Aliphatic Chain: C-H stretching vibrations for the butyl group will be observed in the 2850-2960 cm⁻¹ range.

Raman spectroscopy would provide complementary information, being particularly sensitive to the non-polar aromatic ring vibrations and the C-C backbone of the aliphatic chain.

Table 3: Characteristic Vibrational Frequencies for N-(1-hydroxybutan-2-yl)benzamide

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Signal |

|---|---|---|---|

| O-H (Alcohol) | Stretching | 3600 - 3200 (Broad) | Weak |

| N-H (Amide) | Stretching | ~3300 (Sharp) | Moderate |

| C-H (Aromatic) | Stretching | 3100 - 3000 | Strong |

| C-H (Aliphatic) | Stretching | 2960 - 2850 | Strong |

| C=O (Amide I) | Stretching | 1660 - 1630 (Strong) | Moderate |

| C=C (Aromatic) | Stretching | 1600 - 1450 | Strong |

| N-H (Amide II) | Bending | ~1550 | Weak |

Crystallographic Analysis for Solid-State Structure and Intermolecular Packing

Understanding the three-dimensional arrangement of molecules in the solid state is crucial for comprehending physical properties such as solubility and stability. X-ray crystallography provides the most definitive data on molecular structure and packing.

Single Crystal X-ray Diffraction (SC-XRD) is the gold standard for determining the absolute structure of a crystalline compound. The technique involves irradiating a single, high-quality crystal with an X-ray beam and analyzing the resulting diffraction pattern. mdpi.comresearchgate.net This analysis yields precise information on bond lengths, bond angles, and torsional angles, defining the exact conformation of the molecule in the crystal lattice. researchgate.net For N-(1-hydroxybutan-2-yl)benzamide, SC-XRD would confirm the relative stereochemistry and reveal the preferred conformation of the flexible butyl side chain and its orientation relative to the benzamide (B126) group.

Table 4: Plausible Crystallographic Data for N-(1-hydroxybutan-2-yl)benzamide Data are hypothetical, based on typical values for similar organic compounds.

| Parameter | Plausible Value |

|---|---|

| Chemical Formula | C₁₁H₁₅NO₂ |

| Formula Weight | 193.24 |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or P2₁2₁2₁ |

| a (Å) | ~8-12 |

| b (Å) | ~5-9 |

| c (Å) | ~15-20 |

| β (°) | 90 or ~95-105 (if Monoclinic) |

| Volume (ų) | ~1300-1800 |

| Z (Molecules/Unit Cell) | 4 |

Derived from the crystallographic data, Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various intermolecular interactions within a crystal. nih.govnih.gov The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, typically corresponding to hydrogen bonds. nih.gov

Table 5: Predicted Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

| Contact Type | Description | Predicted Contribution (%) |

|---|---|---|

| H···H | Interactions between hydrogen atoms | 45 - 55% |

| O···H / H···O | Hydrogen bonds involving hydroxyl and carbonyl groups | 25 - 35% |

| C···H / H···C | Weaker interactions involving aromatic and aliphatic C-H groups | 10 - 20% |

| C···C | π-π stacking interactions between aromatic rings | < 5% |

| N···H / H···N | Hydrogen bonds involving the amide nitrogen | < 5% |

Energy Framework Analysis of Crystal Packing

Key Interaction Types in Benzamide Crystal Packing:

| Interaction Type | Description | Potential Role in N-(1-hydroxybutan-2-yl)benzamide |

| Hydrogen Bonding | Strong, directional interactions between a hydrogen atom and an electronegative atom like oxygen or nitrogen. | The amide and hydroxyl groups are prime candidates for forming extensive hydrogen bond networks, significantly contributing to crystal stability. nih.gov |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | The phenyl rings of adjacent molecules can stack, contributing to the overall cohesive energy of the crystal. |

| van der Waals Forces | Weak, non-directional forces arising from temporary fluctuations in electron density. | These forces are present between all atoms and contribute to the overall packing efficiency. |

Chromatographic and Separation Techniques for Purity and Quantitative Analysis in Research

Chromatographic techniques are indispensable for determining the purity of N-(1-hydroxybutan-2-yl)benzamide and for its quantitative analysis in research samples. These methods separate the compound of interest from impurities and other components of a mixture.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of non-volatile or thermally unstable compounds. For benzamide derivatives, reversed-phase HPLC is a commonly employed method. ptfarm.plsielc.comnih.gov

A typical HPLC method for N-(1-hydroxybutan-2-yl)benzamide would involve a C18 or C8 column. ptfarm.plnih.gov The mobile phase would likely consist of a mixture of an aqueous buffer (such as phosphate (B84403) buffer) and an organic solvent like acetonitrile (B52724) or methanol. sielc.comnih.gov Gradient elution, where the composition of the mobile phase is changed over time, may be necessary to achieve optimal separation of the target compound from any impurities. nih.gov Detection is often performed using a UV detector, as the benzamide chromophore absorbs UV light. nih.gov

Hypothetical HPLC Method Parameters for N-(1-hydroxybutan-2-yl)benzamide Analysis:

| Parameter | Condition | Rationale |

| Column | C18, 4.6 x 150 mm, 5 µm | Provides good retention and separation for moderately polar compounds. |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | A common mobile phase system for reversed-phase chromatography of polar compounds. nih.gov |

| Gradient | 0-2 min: 10% B2-15 min: 10-90% B15-17 min: 90% B17-18 min: 90-10% B18-25 min: 10% B | Allows for the elution of compounds with a range of polarities. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |

| Detection | UV at 254 nm | The benzamide group has a strong UV absorbance at this wavelength. nih.gov |

| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |

This method would need to be validated for linearity, accuracy, precision, and sensitivity to ensure reliable quantitative results. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive technique used to separate and identify volatile and semi-volatile compounds. In the context of N-(1-hydroxybutan-2-yl)benzamide research, GC-MS could be used to analyze for volatile metabolites that might arise from degradation or side reactions. This could include compounds like butanol or other small molecules. researchgate.netmeritresearchjournals.orgoup.com

For GC-MS analysis, a sample is injected into the gas chromatograph, where it is vaporized and separated based on boiling point and interaction with the stationary phase of the column. The separated components then enter the mass spectrometer, which provides mass-to-charge ratio information, allowing for their identification. nih.gov The choice of column is critical, with various polarities available to suit different analytes. oup.com

Potential GC-MS Parameters for Volatile Metabolite Analysis:

| Parameter | Condition | Rationale |

| Column | DB-WAX (60 m x 0.25 mm, 0.25 µm) or similar polar column | Suitable for the separation of volatile polar compounds like alcohols. unicam.it |

| Carrier Gas | Helium at 1 mL/min | An inert carrier gas commonly used in GC-MS. nih.gov |

| Oven Program | 40°C (2 min), then ramp to 250°C at 10°C/min, hold for 5 min | A general-purpose temperature program to separate a range of volatile compounds. |

| Injector Temp. | 250°C | Ensures complete vaporization of the sample. |

| MS Ion Source | Electron Ionization (EI) at 70 eV | A standard ionization technique that produces reproducible mass spectra. google.com |

| MS Scan Range | m/z 35-450 | Covers the expected mass range for small volatile metabolites. oup.com |

It's important to note that N-(1-hydroxybutan-2-yl)benzamide itself is likely not volatile enough for direct GC-MS analysis without derivatization.

N-(1-hydroxybutan-2-yl)benzamide possesses a chiral center at the second carbon of the butanol chain. Therefore, it can exist as two enantiomers. Capillary Electrophoresis (CE) is a powerful technique for the separation of enantiomers. nih.govnih.govnih.gov Chiral separations in CE are typically achieved by adding a chiral selector to the background electrolyte. nih.govacs.org

Cyclodextrins are commonly used chiral selectors in CE. nih.govresearchgate.net These are cyclic oligosaccharides that have a chiral cavity. Enantiomers can have different binding affinities for the cyclodextrin (B1172386) cavity, leading to different migration times and thus separation. The choice of cyclodextrin and its concentration, as well as the pH of the background electrolyte, are critical parameters that need to be optimized for a successful chiral separation. mdpi.comscielo.org.mx

Illustrative CE Conditions for Chiral Separation of N-(1-hydroxybutan-2-yl)benzamide:

| Parameter | Condition | Rationale |

| Capillary | Fused silica, 50 µm i.d., 50 cm total length | A standard capillary for CE applications. |

| Background Electrolyte | 25 mM Phosphate buffer, pH 2.5 | Low pH can protonate the analyte, aiding in interaction with the chiral selector. scielo.org.mx |

| Chiral Selector | 10 mM Heptakis(2,6-di-O-methyl)-β-cyclodextrin | A common neutral cyclodextrin used for chiral separations. |

| Voltage | 20 kV | Provides efficient separation in a reasonable timeframe. scielo.org.mx |

| Temperature | 25°C | Temperature control is crucial for reproducible migration times. |

| Detection | UV at 214 nm | Wavelength may be optimized for better sensitivity of the specific enantiomers. |

The development of a chiral CE method would be essential for studying the stereochemistry of N-(1-hydroxybutan-2-yl)benzamide and for controlling the enantiomeric purity of the compound.

Future Research Directions and Translational Perspectives for N 1 Hydroxybutan 2 Yl Benzamide Derivatives

Development of Next-Generation Benzamide-Based Bioactive Compounds

The future development of N-(1-hydroxybutan-2-yl)benzamide derivatives will focus on strategic structural modifications to enhance their potency, selectivity, and pharmacokinetic properties. The core structure allows for extensive modification at several positions, including the benzene (B151609) ring and the amide linkage.

Research into structure-activity relationships (SAR) has shown that the addition of specific functional groups can significantly alter a compound's biological activity. ontosight.ai For instance, incorporating groups like sulfonyl or pyrrolidinyl can enhance interactions with biological targets or improve properties such as the ability to cross the blood-brain barrier. ontosight.ai Medicinal chemists are exploring a variety of substitutions to create next-generation compounds. The goal is to design molecules with optimized efficacy for specific biological targets.

A key strategy involves scaffold hopping, where the core structure is systematically altered to discover novel chemical series with improved properties. nih.gov For N-(1-hydroxybutan-2-yl)benzamide, this could involve replacing the phenyl group with various heterocyclic rings or modifying the butanol side chain to fine-tune interactions with target proteins.

Exploration of Novel Biological Targets and Therapeutic Areas

While benzamides are known for their activity in areas like oncology and neurology, future research aims to unlock their potential against a wider range of diseases by identifying novel biological targets. ontosight.ai Derivatives of this class are being investigated for a variety of pharmacological activities, including antimicrobial, analgesic, and anti-inflammatory effects.

Recent studies have demonstrated the potential of benzamide (B126) derivatives to inhibit enzymes that were not traditionally targeted by this class of compounds. This expansion into new therapeutic areas is a significant direction for future research.

Table 1: Investigational Benzamide Derivatives and Their Biological Targets

| Derivative Class | Biological Target | Potential Therapeutic Area | Research Finding Highlights |

|---|---|---|---|

| Benzenesulfonamide-Benzamides | Carbonic Anhydrases (hCA I, hCA II) | Glaucoma, Epilepsy | Certain derivatives show potent inhibition at the nanomolar level, with Ki values for hCA I ranging from 4.07 to 29.70 nM. nih.gov |

| Benzenesulfonamide-Benzamides | Acetylcholinesterase (AChE) | Alzheimer's Disease | These compounds have been identified as effective AChE inhibitors, with Ki values as low as 8.91 nM. nih.gov |

| 4-benzoylamino-N-(prop-2-yn-1-yl)benzamides | microRNA-21 (miR-21) | Cancer | A lead compound was found to inhibit miR-21 expression in a time and concentration-dependent manner, inducing apoptosis in cancer cells. nih.gov |

| N-hydroxy-aminobenzyloxyarylamides | κ-Opioid Receptor (KOR) | Depression, Addiction | A synthesized analog showed high affinity for KOR (Ki = 179.9 nM) with improved selectivity over other opioid receptors. nih.gov |

This exploration is driven by a deeper understanding of disease biology and the availability of advanced screening platforms to test compound libraries against new targets. The versatility of the benzamide scaffold makes it an ideal starting point for developing inhibitors for a wide array of enzymes and receptors. ontosight.ai

Integration of Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design of N-(1-hydroxybutan-2-yl)benzamide derivatives. These computational tools can dramatically accelerate the drug discovery process, making it more efficient and cost-effective. researchgate.netnih.gov

Key applications of AI/ML in this context include:

Predictive Modeling: AI algorithms can be trained on large datasets of chemical structures and their biological activities to predict the properties of new, unsynthesized compounds. nih.gov This includes predicting efficacy, toxicity, solubility, and bioavailability, allowing researchers to prioritize the most promising candidates for synthesis. nih.gov

De Novo Drug Design: Generative AI models can design entirely novel molecules optimized for specific targets. nih.gov By providing the desired target protein structure and property constraints, these models can generate new benzamide derivatives that are predicted to have high binding affinity and favorable drug-like characteristics.

High-Throughput Virtual Screening: Machine learning models can screen vast virtual libraries of potential derivatives much faster than physical screening. nih.gov This allows for the rapid identification of hit compounds that can then be synthesized and tested in the lab.

Reaction Prediction: AI platforms are being developed to predict the outcomes of chemical reactions, helping chemists devise the most efficient synthetic routes. bioanalysis-zone.com This can streamline the production of complex benzamide analogs.

Advancements in Synthetic Methodologies for Sustainable Production

A major focus of future research is the development of green and sustainable methods for synthesizing N-(1-hydroxybutan-2-yl)benzamide and its derivatives. Traditional amide bond formation often relies on stoichiometric coupling reagents (e.g., HATU, EDC) or the conversion of carboxylic acids to acyl chlorides, processes that generate significant chemical waste and often use hazardous solvents like DMF and CH2Cl2. ucl.ac.uksemanticscholar.org

Modern approaches aim to improve the atom economy and reduce the environmental impact of amide synthesis. bohrium.comnumberanalytics.com

Table 2: Comparison of Amide Synthesis Methodologies

| Methodology | Description | Reagents/Conditions | Sustainability Advantages |

|---|---|---|---|

| Traditional Activation | Use of stoichiometric coupling reagents or conversion to acyl chlorides. ucl.ac.uksemanticscholar.org | EDC, HATU, T3P, Oxalyl chloride, Thionyl chloride. ucl.ac.uk | Well-established and versatile, but often inefficient. |

| Catalytic Amidation | Employs transition metal or organocatalysts to facilitate the reaction, often under milder conditions. numberanalytics.com | Palladium, copper, nickel, or small organic molecules (e.g., DMAP derivatives). numberanalytics.com | Reduces waste by using sub-stoichiometric amounts of activators; increases atom economy. bohrium.comnumberanalytics.com |

| Biocatalysis | Uses enzymes, such as lipases or amidases, to catalyze amide bond formation. numberanalytics.com | Enzymes, often in aqueous solutions at mild temperatures. | Highly selective, environmentally friendly, and operates under mild conditions, minimizing side reactions. ucl.ac.uknumberanalytics.com |

| Solvent-Free Synthesis | Reactions are conducted without a solvent, often by heating a mixture of reactants. semanticscholar.orgresearchgate.net | Boric acid as a catalyst for reacting a carboxylic acid and urea (B33335). semanticscholar.orgresearchgate.net | Eliminates hazardous solvents, simplifies purification, reduces waste, and can be very rapid. semanticscholar.orgresearchgate.net |

Future research will likely focus on expanding the scope of catalytic and biocatalytic methods to accommodate a wider range of substrates, making these green techniques applicable to the industrial-scale production of complex benzamide-based pharmaceuticals. ucl.ac.ukbohrium.com

Q & A

Q. What are the optimized synthetic routes for N-(1-hydroxybutan-2-yl)benzamide under solvent-free or mild conditions?

The synthesis of N-(1-hydroxybutan-2-yl)benzamide typically involves acylation of the hydroxylamine intermediate. Key methods include:

- Direct acylation : Reacting 1-amino-2-hydroxybutane with benzoyl chloride in pyridine under reflux (4 hours), followed by purification via preparative HPLC (yields ~33%) .

- Solvent-free conditions : Green synthesis approaches avoid solvents by using mechanical grinding or controlled heating, though specific protocols for this compound require adaptation from analogous benzamide syntheses .

- Alkaline-phase synthesis : Dropwise addition of benzoyl chloride to a sodium bicarbonate buffer containing phenylhydroxylamine derivatives, followed by ammonia-water extraction to isolate the product .

Q. How is the structural confirmation of N-(1-hydroxybutan-2-yl)benzamide achieved using spectroscopic and crystallographic methods?

Structural validation employs:

- NMR spectroscopy : and NMR data (e.g., δ 11.63 ppm for hydroxyl protons in DMSO-d) confirm functional groups and regiochemistry .

- X-ray crystallography : Single-crystal diffraction (e.g., SHELX-refined structures) resolves bond lengths and angles, particularly the spatial arrangement of the hydroxy and benzamide groups .

- HRMS/HPLC : High-resolution mass spectrometry and HPLC (purity >95%) verify molecular weight and purity .

Advanced Research Questions

Q. What strategies are employed to analyze structure-activity relationships (SAR) in benzamide derivatives targeting biological pathways?

SAR studies focus on:

- Substituent modulation : Introducing electron-withdrawing groups (e.g., nitro, trimethoxy) to the benzamide ring enhances interactions with enzymatic active sites, as seen in HDAC and PARP-1 inhibitors .

- Hydroxyl group functionalization : Converting the hydroxyl moiety to esters or ethers alters solubility and bioavailability, as demonstrated in Trypanosoma brucei inhibitor studies .

- Scaffold hybridization : Merging with quinoline or piperidine moieties improves target selectivity, as shown in PARP-1 inhibitor designs .

Q. How can computational methods be integrated with experimental data to predict the reactivity of N-(1-hydroxybutan-2-yl)benzamide derivatives?

- Density Functional Theory (DFT) : Calculates charge distribution and frontier molecular orbitals to predict sites for electrophilic/nucleophilic attacks .

- Molecular docking : Simulates binding affinities to targets like HDACs or PARP-1, guiding analog design for improved inhibition .

- MD simulations : Assess stability of protein-ligand complexes under physiological conditions, validating crystallographic data .

Q. What experimental approaches resolve contradictions in biological activity data for benzamide analogs?

- Dose-response profiling : Testing compounds across a wide concentration range (e.g., 4–120 μM) identifies non-linear effects, as observed in brain-region-specific HDAC inhibition .